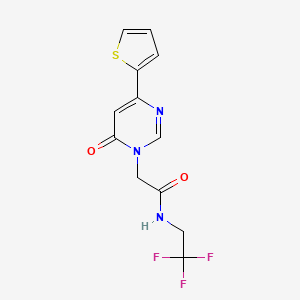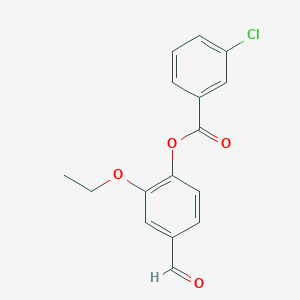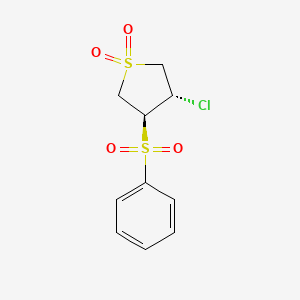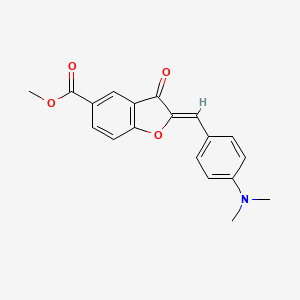
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TFA-1, and it is a pyrimidine derivative that has been synthesized using a variety of methods. In
Applications De Recherche Scientifique
Crystal Structure Analysis
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamides, related to the target compound, have been studied for their crystal structures, highlighting a folded conformation around the methylene C atom of the thioacetamide bridge. This structural insight could be vital for understanding the physicochemical properties and potential biological interactions of similar compounds, such as 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide. These studies reveal intramolecular hydrogen bonding that stabilizes the folded conformation, which could be significant in designing related compounds with desired biological activities (Subasri et al., 2016).
Antimicrobial and Antitumor Activities
Several studies have focused on the synthesis and evaluation of pyrimidine derivatives, including thieno[2,3-d]pyrimidines, for their antimicrobial and antitumor activities. These compounds, sharing a core structure with the target compound, have shown promising results against various bacterial and fungal strains, as well as cancer cell lines. The synthesis of these derivatives often involves cyclization and alkylation reactions, indicating a versatile approach to exploring the therapeutic potential of such compounds in scientific research (Hossan et al., 2012).
Radioligand Imaging Applications
Pyrimidineacetamides, including structures analogous to the target compound, have been developed as selective ligands for imaging applications, such as positron emission tomography (PET) imaging of the translocator protein (18 kDa). These compounds are synthesized with specific functional groups, including fluorine atoms, to enable labeling with fluorine-18, a common radionuclide used in PET imaging. This application underscores the role of pyrimidine derivatives in developing diagnostic tools for neurodegenerative diseases and inflammation (Dollé et al., 2008).
Synthesis and Pharmacological Evaluation
Pyrimidine derivatives have been synthesized and evaluated for various pharmacological activities, including anticonvulsant properties. By exploring different substituents and conducting molecular docking studies, researchers aim to identify compounds with high affinity for biological targets, such as GABA receptors. This research approach highlights the importance of structural modifications in enhancing the pharmacological profile of pyrimidine-based compounds, potentially leading to the development of new therapeutic agents (Severina et al., 2020).
Propriétés
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-16-10(19)5-18-7-17-8(4-11(18)20)9-2-1-3-21-9/h1-4,7H,5-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQBIOHGZHCKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2509427.png)
![3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2509429.png)
![N-(4-methylbenzyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2509430.png)
![2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2509432.png)
![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2509435.png)
![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2509440.png)



![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2509445.png)